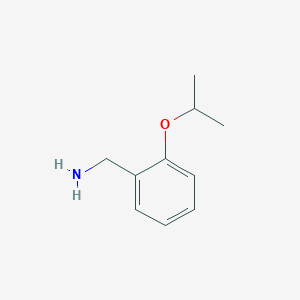

(2-Isopropoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWAKPHKRZMFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352874 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-51-1 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Isopropoxyphenyl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Isopropoxyphenyl)methanamine

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes its core chemical properties, theoretical analytical characterization, a plausible synthetic route, and its potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

This compound, also known as 2-isopropoxybenzylamine, is an organic compound featuring a primary amine attached to a benzene ring ortho-substituted with an isopropoxy group. This unique arrangement of functional groups—a primary benzylic amine and an aromatic ether—dictates its chemical behavior and makes it a valuable building block. While extensive experimental data for this specific isomer is not broadly published, its fundamental properties can be reliably established or inferred from its isomers and related structures.

The molecular structure consists of a central benzene ring. An aminomethyl group (-CH₂NH₂) is attached to carbon 1, and an isopropoxy group [-OCH(CH₃)₂] is attached to carbon 2. The proximity of these groups (ortho position) can influence reactivity through steric and electronic effects.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₅NO | Consistent for all isomers[1][2]. |

| Molecular Weight | 165.23 g/mol | Consistent for all isomers[2]. |

| Monoisotopic Mass | 165.11537 Da | Predicted value[1]. |

| Boiling Point | 258.8°C (at 760 mmHg) | Data for the meta isomer, (3-isopropoxyphenyl)methanamine[3]. The ortho isomer is expected to have a similar boiling point. |

| XLogP3 | 1.7 | Predicted value, indicating moderate lipophilicity[1]. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated property[3]. |

| Hydrogen Bond Acceptors | 2 (from -O- and -N) | Calculated property[3]. |

| Topological Polar Surface Area | 35.2 Ų | Calculated property[3]. |

| Appearance | Not specified | Likely a liquid or low-melting solid at room temperature. |

Spectroscopic and Analytical Characterization (Theoretical)

For any novel or specialized chemical, robust analytical characterization is paramount. The following sections detail the expected spectroscopic signatures for this compound based on its constituent functional groups. These theoretical spectra serve as a predictive guide for researchers synthesizing or analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for this compound in a standard solvent like CDCl₃ are as follows:

-

¹H NMR:

-

Aromatic Protons (4H): Four distinct signals are expected in the aromatic region (~6.8-7.3 ppm). Due to the ortho-substitution, these protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton closest to the electron-donating isopropoxy group will be the most shielded (furthest upfield).

-

Methine Proton (1H): A septet (~4.5 ppm) is anticipated for the -OCH(CH₃)₂ proton, split by the six equivalent methyl protons.

-

Benzylic Protons (2H): A singlet or a narrowly split multiplet (~3.8 ppm) for the -CH₂NH₂ protons.

-

Amine Protons (2H): A broad singlet (~1.5-2.5 ppm) for the -NH₂ protons. The chemical shift is highly dependent on concentration and solvent.

-

Methyl Protons (6H): A doublet (~1.3 ppm) corresponding to the two equivalent methyl groups of the isopropoxy moiety, split by the methine proton.

-

-

¹³C NMR:

-

Ten distinct signals are expected.

-

Aromatic Carbons: Six signals in the ~115-157 ppm range. The carbon bearing the isopropoxy group (C-O) will be the most deshielded (~157 ppm), while the carbon bearing the aminomethyl group will be around ~130-140 ppm.

-

Methine Carbon: One signal for the -OCH(CH₃)₂ carbon at ~71 ppm[4].

-

Benzylic Carbon: One signal for the -CH₂NH₂ carbon around ~40-45 ppm.

-

Methyl Carbons: One signal for the two equivalent -CH₃ carbons at ~22 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands are crucial for confirming the compound's identity.

-

N-H Stretch: A medium, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂)[5].

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3010-3060 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2970 cm⁻¹), corresponding to the isopropoxy and aminomethyl groups[5].

-

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching region[5].

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C-O-C Stretch (Aromatic Ether): A strong, characteristic band at ~1220-1260 cm⁻¹ for the aryl-alkyl ether linkage.

-

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the ring to form a stable tropylium-like ion or, more likely here, the loss of the amino group. The major fragment would be the 2-isopropoxybenzyl cation at m/z = 149.

-

Loss of Isopropyl Group: Cleavage of the isopropyl group from the ether linkage would result in a fragment at m/z = 122.

-

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen would yield a fragment corresponding to the 2-isopropoxyphenyl cation at m/z = 121.

-

Predicted collision cross-section data for the protonated molecule ([M+H]⁺, m/z 166.12) is 136.6 Ų[1].

-

Synthesis and Reactivity

Proposed Synthetic Workflow: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the reductive amination of 2-isopropoxybenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.

Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, ~1.5 eq), portion-wise to control the exothermic reaction and gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

-

Nucleophilic Amine: The primary amine is a potent nucleophile and a moderate base. It readily undergoes reactions typical of primary amines, such as acylation to form amides, reaction with aldehydes and ketones to form imines (Schiff bases), and alkylation.

-

Aromatic Ring: The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the aminomethyl group complicates this, and reactions on the ring may require protection of the amine to prevent side reactions.

Relevance and Applications in Research and Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry and agrochemistry.[6][7] this compound serves as a valuable precursor, providing a combination of lipophilicity (from the isopropoxy group) and a reactive handle (the amine) for further molecular elaboration.

-

Drug Discovery: This scaffold can be incorporated into larger molecules targeting a wide range of biological systems. The dimethylamine pharmacophore, a close relative, is present in numerous FDA-approved drugs.[8] The isopropoxyphenyl moiety is found in compounds like the insecticide Propoxur, demonstrating its acceptance in biologically active molecules.[4] Its structure allows for the exploration of chemical space around a central phenyl ring, a common strategy in lead optimization.[9]

-

Agrochemicals: As evidenced by its relationship to Propoxur, a carbamate insecticide, the 2-isopropoxyphenyl motif is relevant in the development of pesticides and other crop protection agents.[4][10]

-

Fine Chemical Synthesis: It serves as an intermediate for more complex molecules, where the amine can be transformed into various other functional groups or used as a directing group.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[11]

-

Body Protection: A standard laboratory coat is required. Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[11]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Flush eyes with water as a precaution for several minutes.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

-

Inhalation: Move the person to fresh air.

-

Always consult a complete, substance-specific Safety Data Sheet before handling any chemical. The information provided here is for guidance based on analogous structures.

References

- 1. PubChemLite - 1-(2-isopropoxyphenyl)methanamine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 1-(3-Isopropoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICSC 0191 - PROPOXUR [inchem.org]

- 11. pccarx.com [pccarx.com]

- 12. biosynth.com [biosynth.com]

- 13. cleanchemlab.com [cleanchemlab.com]

Introduction: The Strategic Importance of (2-Isopropoxyphenyl)methanamine

An In-Depth Technical Guide to the Synthesis of (2-Isopropoxyphenyl)methanamine

This compound, a primary benzylic amine, represents a crucial structural motif and a versatile building block in the synthesis of complex molecules. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and fine chemicals, where the specific arrangement of the isopropoxy and aminomethyl groups on the aromatic ring can impart desirable physicochemical and biological properties. Primary amines are foundational to a vast array of chemical transformations, making robust and efficient synthetic access to molecules like this a primary concern for researchers in drug discovery and process development.[1][2]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings and the strategic rationale behind the selection of reagents and reaction conditions. We will explore two primary, field-proven strategies: the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile. Each pathway will be analyzed for its advantages, limitations, and practical applicability, providing researchers with the necessary insights to select and optimize the ideal route for their specific objectives.

Pathway 1: Reductive Amination of 2-Isopropoxybenzaldehyde

This pathway is arguably the most direct and widely employed route, leveraging the readily available 2-isopropoxybenzaldehyde. The core of this strategy is the two-step, often one-pot, process involving the formation of an imine with an ammonia source, followed by its immediate reduction to the target primary amine.[3][4] This method offers high atom economy and often proceeds under mild conditions, making it an attractive choice for both laboratory and industrial scales.[1]

Precursor Synthesis: From Salicylaldehyde to 2-Isopropoxybenzaldehyde

The journey begins with the strategic installation of the isopropoxy group onto a commercially available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). The Williamson ether synthesis is the classic and most reliable method for this transformation.

-

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide), displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the S_N_2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

Experimental Protocol: Synthesis of 2-Isopropoxybenzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10-15 mL per gram of aldehyde).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in diethyl ether and wash with 1M NaOH (to remove any unreacted salicylaldehyde) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-isopropoxybenzaldehyde, which can be further purified by vacuum distillation if necessary.

Core Reaction: One-Pot Reductive Amination

With 2-isopropoxybenzaldehyde in hand, the final step is the reductive amination. This reaction hinges on the in-situ formation of an imine, which is more electrophilic and susceptible to reduction by specific hydride reagents than the starting aldehyde.[5][6]

-

Causality of Reagent Choice: The selection of the reducing agent is critical for success.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is mild enough that it selectively reduces the protonated imine (iminium ion) intermediate in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to an alcohol.[4][6] The reaction is typically run under mildly acidic conditions (pH ~5-6) to promote imine formation without degrading the hydride reagent.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more efficient alternative to NaBH₃CN. It is also a mild reducing agent that does not readily reduce aldehydes or ketones but is highly effective for iminium ions.[7] It does not require strict pH control and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon) is a green and scalable alternative.[1][8] This method avoids stoichiometric metal hydride waste. The reaction involves the initial condensation of the aldehyde and ammonia to form the imine, which is then hydrogenated on the catalyst surface.

-

Data Presentation: Comparison of Reducing Agents for Reductive Amination

| Reducing System | Typical Solvent | Catalyst/Additive | Conditions | Advantages | Disadvantages |

| NaBH₃CN / NH₄OAc | Methanol | Acetic Acid (pH control) | Room Temp | High selectivity for imine[4] | Toxic cyanide byproduct; requires pH monitoring |

| NaBH(OAc)₃ / NH₃ | DCE, THF | None | Room Temp | Safe, efficient, no pH control needed[7] | Moisture sensitive; higher cost |

| H₂ / Catalyst | Ethanol, Methanol | Raney Ni, CoCl₂/NaBH₄[1] | 80 °C, 1-10 bar H₂ | "Green," scalable, high atom economy[1] | Requires pressure equipment; catalyst handling |

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Setup: In a round-bottom flask, dissolve 2-isopropoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).

-

Amine Source: Add a solution of ammonia in methanol (7N, 5-8 eq.) and stir for 30 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualization: Reductive Amination Workflow

Caption: Workflow for Pathway 1.

Pathway 2: Reduction of 2-Isopropoxybenzonitrile

An alternative and equally viable strategy involves the reduction of a nitrile functional group. This pathway is particularly useful if 2-isopropoxybenzonitrile is a more accessible or cost-effective starting material. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][9]

Precursor Synthesis: 2-Isopropoxybenzonitrile

Similar to the aldehyde, the nitrile precursor can be prepared from 2-hydroxybenzonitrile via Williamson ether synthesis, using the same principles and a nearly identical protocol as described for the aldehyde.

Core Reaction: Nitrile Reduction

Two primary methods dominate the reduction of nitriles to primary amines: reduction with a powerful metal hydride or catalytic hydrogenation.

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Mechanistic Rationale: LiAlH₄ is a potent, unselective reducing agent that acts as a source of hydride ions (H⁻). The reaction mechanism involves two successive nucleophilic attacks by the hydride on the electrophilic carbon of the nitrile.[10][11] The first attack forms an imine anion, which is then rapidly attacked by a second hydride equivalent to generate a dianion. A final aqueous or acidic work-up protonates the dianion to yield the primary amine.[11][12] This method is highly effective and typically results in excellent yields.

-

Trustworthiness & Safety: The protocol is self-validating in its outcome but requires stringent safety precautions. LiAlH₄ reacts violently with water and protic solvents. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous etheral solvents like THF or diethyl ether. The quenching step must be performed with extreme care at low temperatures.[13]

-

-

Method B: Catalytic Hydrogenation

-

Mechanistic Rationale: This process involves the use of hydrogen gas and a heterogeneous catalyst, such as Raney Nickel (Raney Ni) or palladium-based catalysts.[14][15] The nitrile is adsorbed onto the catalyst surface, and the C≡N triple bond is sequentially hydrogenated. A key challenge in nitrile hydrogenation is controlling selectivity; the intermediate imine can react with the product amine to form a secondary amine byproduct.[2] This side reaction is often suppressed by adding ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation.

-

Expertise & Field Insights: Catalytic hydrogenation is often preferred in industrial settings due to its lower cost, reduced waste, and improved safety profile compared to LiAlH₄.[8][16] However, it requires specialized high-pressure reactor equipment.

-

Data Presentation: Comparison of Nitrile Reduction Methods

| Method | Reagent/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to Reflux | High yield, fast, broadly applicable[11][14] | Highly reactive, moisture-sensitive, hazardous work-up[13] |

| Catalytic Hydrogenation | H₂ / Raney Ni | Ethanol / NH₃ | High Temp & Pressure | "Green," scalable, cost-effective[16] | Requires pressure reactor; potential for side products[2] |

Experimental Protocol: Nitrile Reduction using LiAlH₄

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of 2-isopropoxybenzonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[13] This procedure is designed to precipitate the aluminum salts as a filterable solid.

-

Purification: Stir the resulting granular suspension vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography.

Mandatory Visualization: Nitrile Reduction Workflow

Caption: Workflow for Pathway 2.

Conclusion: A Strategic Synthesis Outlook

Both the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile offer reliable and high-yielding pathways to this compound.

-

For laboratory-scale synthesis , where safety protocols for handling hydrides are well-established, the reductive amination using NaBH(OAc)₃ often provides the best balance of efficiency, safety, and operational simplicity.

-

For large-scale or industrial production , catalytic hydrogenation (of either the imine or the nitrile) emerges as the superior choice due to its environmental benefits, cost-effectiveness, and avoidance of hazardous stoichiometric reagents.

The final selection of a synthetic route will invariably depend on the specific constraints of the project, including cost of starting materials, available equipment, safety infrastructure, and desired scale of production. This guide provides the foundational knowledge for making that strategic decision with confidence.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine for Researchers and Drug Development Professionals

Introduction: Unveiling (2-Isopropoxyphenyl)methanamine

This compound, identified by the CAS Number 386715-42-0 , is a primary amine featuring a benzylamine core structure with an isopropoxy substituent at the ortho position of the phenyl ring. This seemingly simple molecule holds significant potential as a versatile building block in the synthesis of more complex chemical entities, particularly within the realm of medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds, making it a compound of interest for researchers exploring new therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in the development of novel pharmaceuticals. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and data from closely related analogues.

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₁₀H₁₅NO | Based on chemical structure |

| Molecular Weight | 165.23 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for many substituted benzylamines |

| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from similar structures |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | Based on the presence of both polar (amine) and non-polar (isopropoxy, phenyl) groups. |

| pKa (of the conjugate acid) | ~9-10 | Typical range for primary benzylamines |

Synthesis of this compound: A Practical Approach via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-isopropoxybenzaldehyde. This two-step, one-pot reaction is favored for its efficiency and the ready availability of starting materials.

The Underlying Chemistry: From Aldehyde to Amine

Reductive amination involves the initial reaction of a carbonyl compound (in this case, 2-isopropoxybenzaldehyde) with an amine source (ammonia) to form an imine intermediate. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to the success of the reaction, with reagents that selectively reduce the imine in the presence of the starting aldehyde being preferred.

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via reductive amination. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

2-Isopropoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 2-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (7N, 5-10 eq) at room temperature with stirring.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Applications in Drug Development: A Scaffold of Interest

The substituted benzylamine motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. While specific, publicly available research on the biological activity of this compound is limited, its structural features suggest potential for interaction with various biological targets.

The presence of the amine group allows for the formation of ionic bonds and hydrogen bonds with biological macromolecules such as enzymes and receptors. The isopropoxy group introduces a lipophilic character, which can influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Derivatives of structurally similar benzylamines have been investigated for a range of biological activities, including but not limited to:

-

Antimicrobial Agents: The core benzylamine structure can be modified to develop compounds with antibacterial and antifungal properties.

-

Anticancer Agents: Certain substituted benzylamines have shown cytotoxic activity against various cancer cell lines.

-

Neurological Disorders: The benzylamine scaffold is found in compounds targeting receptors and enzymes in the central nervous system.

Caption: Potential therapeutic applications based on the benzylamine scaffold.

The true potential of this compound in drug development lies in its utility as a key intermediate. By modifying the primary amine through reactions such as acylation, alkylation, or sulfonylation, a diverse library of compounds can be generated for screening against a wide range of biological targets.

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its straightforward synthesis and versatile chemical nature, represents a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its properties, a practical protocol for its preparation, and an overview of its potential applications in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such fundamental building blocks will undoubtedly play a crucial role in the future of drug discovery.

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of (2-Isopropoxyphenyl)methanamine, a substituted benzylamine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information from chemical supplier databases, foundational organic chemistry principles, and literature on analogous compounds. It covers nomenclature, physicochemical properties, a detailed, plausible synthetic protocol via reductive amination of its aldehyde precursor, and discusses potential applications based on the broader class of substituted benzylamines. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound and a practical framework for its synthesis and potential utility.

Chemical Identity and Nomenclature

This compound is a primary amine belonging to the benzylamine class of organic compounds. The core structure consists of a benzylamine moiety where the phenyl ring is substituted at the ortho (position 2) with an isopropoxy group. This substitution pattern is critical as the steric and electronic nature of the ortho-isopropoxy group influences the molecule's conformation, reactivity, and potential biological interactions.

The definitive identification of this compound is established through its systematic name and registry number.

| Identifier | Value | Source |

| Systematic IUPAC Name | [2-(propan-2-yloxy)phenyl]methanamine | IUPAC Nomenclature |

| Common Name | 1-(2-Isopropoxyphenyl)methanamine | Chemical Supplier Data |

| Synonyms | 2-Isopropoxybenzylamine, this compound | Chemical Supplier Data |

| CAS Number | 386715-42-0 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol |

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Synthesis Pathway: Reductive Amination

The overall transformation involves two key steps that are typically performed in a single pot:

-

Imine Formation: The reaction of 2-isopropoxybenzaldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine.

-

Reduction: The in-situ reduction of the imine to the desired primary amine using a selective reducing agent.

Caption: Reaction scheme for the synthesis of the target amine.

Precursor: 2-Isopropoxybenzaldehyde

The starting material, 2-isopropoxybenzaldehyde (CAS 22921-58-0), is a commercially available aromatic aldehyde.[2][3] Its properties are crucial for planning the synthesis.

| Property | Value | Source |

| CAS Number | 22921-58-0 | |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in common organic solvents | [2] |

| Storage | Inert atmosphere, room temperature |

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[5][6] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder than reagents like sodium borohydride and can be used in a one-pot procedure without needing to isolate the imine intermediate, as it does not readily reduce the starting aldehyde.[6]

Materials:

-

2-Isopropoxybenzaldehyde (1.0 eq)

-

Ammonia (7 N solution in methanol, 5.0-10.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-isopropoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approx. 0.2 M).

-

Amine Addition: Add the 7 N solution of ammonia in methanol (5.0-10.0 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be exothermic. Maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with DCM or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent the amine from streaking on the column.

Caption: Experimental workflow for the synthesis of the target amine.

Physicochemical Properties and Characterization

No experimentally determined physicochemical data for this compound has been published in peer-reviewed literature. The data in the table below are predicted values or are based on general properties of similar aromatic amines. Experimental validation is required.

| Property | Predicted or Inferred Value | Justification |

| Appearance | Colorless to pale yellow oil | Typical for substituted benzylamines. |

| Boiling Point | Not Available | Expected to be >200°C at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate. Sparingly soluble in water. | Polarity of the amine and ether groups, combined with the aromatic ring. |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for primary benzylamines. |

| LogP | ~2.0 - 2.5 (Predicted) | Based on contributions from the isopropoxy and benzylamine fragments. |

Characterization: A scientist synthesizing this compound would rely on standard analytical techniques for structural confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence and connectivity of all protons and carbons, including the characteristic isopropyl methine and methyl signals, the benzylic CH₂ protons, the amine protons, and the aromatic signals.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 166.12 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and C-O stretches of the ether.

Potential Applications and Biological Activity

Direct research into the biological activity of this compound is not publicly available. However, the substituted benzylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Patent literature often covers broad classes of such molecules for various therapeutic targets.

Potential Areas of Investigation:

-

Neurotransmitter Modulation: Many benzylamine derivatives interact with monoamine transporters or receptors in the central nervous system. Patents for related compounds suggest potential applications in the treatment of depression and other neurological disorders.

-

Enzyme Inhibition: The amine functionality can serve as a key interaction point within enzyme active sites.

-

Building Block for Complex Molecules: As a primary amine, this compound is a versatile intermediate for the synthesis of more complex derivatives, such as amides, sulfonamides, and secondary or tertiary amines, expanding its potential use in drug discovery libraries.

It must be emphasized that these are speculative applications based on the broader chemical class. Rigorous biological screening and pharmacological studies are required to determine if this compound has any specific or useful activity.

Safety, Handling, and Storage

Safety:

-

As with most aromatic amines, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Handling:

-

The compound is a primary amine and is basic. It will react with acids to form salts. It may be sensitive to strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation through oxidation or reaction with atmospheric carbon dioxide.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. CAS 22921-58-0: 2-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Isopropoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Toxicological Profile and Hazard Assessment of (2-Isopropoxyphenyl)methanamine

An In-depth Technical Guide:

Preamble: Navigating the Data Void

The toxicological landscape for novel chemical entities is often uncharted. Such is the case with (2-Isopropoxyphenyl)methanamine (CAS No: 386715-42-0), a compound for which public domain toxicological data is exceptionally scarce. A safety data sheet for a related compound notes that, to the best of their knowledge, the toxicological properties have not been thoroughly investigated.[1] This guide, therefore, deviates from a conventional data summary. Instead, it provides a comprehensive toxicological hazard assessment based on first principles of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is to equip researchers with a robust framework for understanding the potential risks and to outline a scientifically sound strategy for empirical toxicological evaluation.

Part 1: Molecular Identity and Physicochemical Properties

This compound is a primary benzylamine derivative with an isopropoxy substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized below. These characteristics are foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Isopropoxybenzylamine | - |

| CAS Number | 386715-42-0 | [2] |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | [3] |

| Predicted Physical State | Likely a liquid or low-melting-point solid | Inferred |

| Predicted Solubility | Soluble in organic solvents; limited water solubility | Inferred |

Part 2: Predictive Toxicokinetics - The Journey Through the Body

In the absence of empirical data, we can predict the ADME profile of this compound based on its structure.

Absorption

The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely be absorbed through oral, dermal, and inhalation routes. Occupational exposure would primarily be a concern via inhalation of aerosols and dermal contact.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilic nature suggests potential for partitioning into fatty tissues, though extensive accumulation is not anticipated.

Metabolism (Predicted)

Metabolism is the body's primary mechanism for detoxifying and eliminating foreign compounds (xenobiotics). For this compound, metabolism is predicted to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and conjugating enzymes.

-

Phase I Reactions (Functionalization): These reactions introduce or expose polar functional groups.

-

Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring, creating a phenolic metabolite.

-

O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and acetone.

-

N-Oxidation: The primary amine can be oxidized.

-

-

Phase II Reactions (Conjugation): The polar metabolites from Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).

-

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Excretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily via the urine.

Part 3: Hazard Identification via Structural Analogs

To infer potential toxicities, we will analyze two key structural analogs: Propoxur , which shares the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine , which shares the benzylamine core.

Analog 1: Propoxur (2-Isopropoxyphenyl methylcarbamate)

Propoxur is a well-characterized carbamate insecticide.[4] While it shares the core ring structure, its toxicological profile is dominated by a functional group that this compound lacks: the methylcarbamate ester.

| Endpoint | Result for Propoxur | Source |

| Primary Mechanism | Acetylcholinesterase (AChE) inhibition, leading to neurotoxicity.[5] | [5] |

| Acute Toxicity | High acute toxicity via oral route (Toxicity Category II).[5] | [5] |

| Genotoxicity | Not found to be mutagenic in bacteria or mammalian cells.[5] | [5] |

| Carcinogenicity | Classified as a potential human carcinogen by the EPA.[4] | [4] |

Expert Analysis & Causality: The primary toxicity of Propoxur—AChE inhibition—is due to the carbamylation of the enzyme's active site by the methylcarbamate group.[5] Since This compound lacks this carbamate moiety, it is not expected to be a direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not a relevant predictive endpoint for the target compound. The potential for carcinogenicity, however, warrants cautious consideration, as metabolic activation of the shared aromatic ring could be a contributing factor.

Analog 2: 2-Hydroxybenzylamine (2-HOBA)

2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the molecule. It is a naturally occurring compound found in buckwheat.[6]

| Endpoint | Result for 2-Hydroxybenzylamine (in rodents) | Source |

| Acute Oral Toxicity | LD₅₀ estimated to be >2000 mg/kg body weight in rats. Mortality was seen in one of six rats at 2000 mg/kg.[6][7] | [6][7] |

| Repeated Dose Toxicity | 28-day study showed no effects of toxicological significance at doses up to 1000 mg/kg/day.[6][7] | [6][7] |

| Adverse Effects Noted | At very high concentrations in feed (1.56%), decreased food intake and weight loss were observed, likely due to poor palatability.[6][7] | [6][7] |

Expert Analysis & Causality: The studies on 2-HOBA suggest that the benzylamine scaffold has a low order of toxicity.[6][7] The high doses required to elicit mortality indicate low acute toxicity. The lack of significant findings in a 28-day repeated-dose study further supports a favorable profile for this structural class. This analog provides a more realistic, albeit still incomplete, picture of the potential toxicity of this compound.

Part 4: Proposed Toxicological Evaluation Strategy

For any novel compound with a significant data gap, a tiered, systematic evaluation is paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction, Refinement) with the need to robustly characterize potential hazards.

Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal is to identify hazards early and guide further testing.

Workflow:

-

In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin sensitization based on structural fragments.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for assessing mutagenic potential. The compound is tested with and without metabolic activation (S9 fraction) to detect both direct-acting and metabolically-activated mutagens.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in mammalian cells, providing a broader view of genotoxic potential.

-

In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells), determine the concentration at which the compound causes cell death. This helps in dose selection for subsequent assays.

Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

Tier 2: Foundational In Vivo Studies

If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal studies are required to understand systemic toxicity.

-

Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses a stepwise procedure with a small number of animals (typically rodents) to determine a range for the median lethal dose (LD₅₀) and identify the clinical signs of acute toxicity. This is essential for classification and labeling.

-

28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study. Rodents are administered the compound daily for 28 days. The causality behind the comprehensive endpoints is to provide a holistic view of potential toxicity:

-

Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general indicators of adverse effects.

-

Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and kidney function.

-

Gross Necropsy & Organ Weights: Identify target organs of toxicity.

-

Histopathology: Microscopic examination of tissues to confirm and characterize effects in target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect Level (NOAEL) , which is critical for establishing safe exposure limits.

-

Part 5: Summary and Conclusions

While there is no direct toxicological data for this compound, a structured assessment based on its chemical properties and relevant analogs allows for a preliminary hazard evaluation.

-

Key Predictions: The compound is not expected to be a cholinesterase inhibitor like its analog Propoxur. Based on the 2-HOBA analog, it is predicted to have a low order of acute toxicity .

-

Primary Uncertainty: The potential for toxicity following repeated exposure remains unknown. The metabolic pathways are predictive and require empirical confirmation.

-

Path Forward: The proposed tiered evaluation strategy, starting with in vitro genotoxicity assays followed by a 28-day repeated dose study, represents the standard and scientifically-defensible approach to characterize the toxicological profile of this novel chemical.

Researchers and drug developers should handle this compound with standard laboratory precautions (i.e., appropriate personal protective equipment) until such data becomes available.[8]

References

- 1. biosynth.com [biosynth.com]

- 2. 1-(2-ISOPROPOXYPHENYL)METHANAMINE | 386715-42-0 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pccarx.com [pccarx.com]

The Environmental Fate of Propoxur: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the environmental fate of Propoxur (2-(1-methylethoxy)phenyl methylcarbamate), a carbamate insecticide widely used in public health and agriculture. Understanding the transformation and persistence of Propoxur in various environmental compartments is critical for assessing its ecological risk and developing effective environmental management strategies. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a synthesis of current knowledge on the abiotic and biotic degradation pathways of this compound.

Introduction to Propoxur and its Environmental Significance

Propoxur, also known by trade names such as Baygon®, is a non-systemic insecticide that acts by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Its application in controlling a broad spectrum of pests, including mosquitoes, cockroaches, and fleas, has been extensive.[1][3] However, its introduction into the environment raises concerns about its potential impact on non-target organisms and ecosystems. The environmental fate of Propoxur is governed by a complex interplay of its physicochemical properties and the environmental conditions it encounters. With a moderate to low persistence in soil and a high potential for mobility, understanding its degradation kinetics and pathways is paramount.[4][5][6]

Physicochemical Properties Influencing Environmental Behavior

The environmental transport and transformation of Propoxur are intrinsically linked to its physical and chemical characteristics.

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | - | [2] |

| Molar Mass | 209.245 g·mol⁻¹ | - | [2] |

| Water Solubility | ~2000 mg/L at 20°C | High solubility suggests potential for transport in aqueous systems and leaching. | |

| Vapor Pressure | 9.68 x 10⁻⁶ mmHg at 20°C | Exists in both vapor and particulate phases in the atmosphere. | [3] |

| Log Kₒw | 1.52 - 1.56 | Low potential for bioaccumulation in organisms. | [7] |

| Kₒc | <1 to 103 | Very high to high mobility in soil, indicating a potential for groundwater contamination. | [7] |

Abiotic Degradation Pathways

Propoxur is susceptible to degradation through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major degradation pathway for Propoxur, particularly in alkaline environments. The rate of hydrolysis is highly dependent on pH and temperature.[3][8] Under acidic conditions, Propoxur is relatively stable.[3] However, as the pH increases, the rate of degradation accelerates significantly.[8][9] The primary hydrolysis product is 2-isopropoxyphenol.[8][10]

Table 1: Hydrolysis Half-life of Propoxur at Various pH Levels

| pH | Temperature (°C) | Half-life | Source |

| 7 | 20 | 1.5% per day | [11] |

| 7 | 30 | 30 days | [3] |

| 8 | 26 | 1.2 days | [9] |

| 9 | - | 1.6 days | [9] |

| 10 | 20 | 40 minutes | [11] |

| 10.8 | 20 | 40 minutes | [11] |

| 11.8 | 20 | 11.5 minutes | [11] |

| 12.8 | 20 | 1 minute | [11] |

Photolysis

Photodegradation, or the breakdown of a chemical by light, also contributes to the environmental dissipation of Propoxur. In the atmosphere, vapor-phase Propoxur is expected to be degraded by reaction with hydroxyl radicals, with an estimated half-life of about 12 hours.[3][8] The photodegradation half-life in water when irradiated with light (>290nm) has been determined to be 88 hours.[7] On soil surfaces, photolysis can also occur, though the rate may be influenced by the soil matrix.[8] Some studies suggest that while Propoxur is relatively stable to photodecomposition in solution, it can be slightly degraded when exposed to light on a solid surface.[8][11]

Biotic Degradation: The Role of Microorganisms

Microbial degradation is a critical process in the breakdown of Propoxur in both soil and aquatic environments.[3][8] Various microorganisms have been identified that are capable of utilizing Propoxur as a source of carbon and nitrogen.[12]

Soil Biodegradation

In soil, the primary microbial degradation pathway is the hydrolysis of the carbamate ester linkage, leading to the formation of 2-isopropoxyphenol.[8][12] This initial step is followed by further degradation, which can ultimately lead to the formation of carbon dioxide.[3][8] The rate of biodegradation is influenced by factors such as soil type, organic matter content, temperature, and moisture.[8] Interestingly, prior exposure of soil to Propoxur or other methylcarbamate pesticides can enhance the rate of its subsequent biodegradation, a phenomenon known as enhanced degradation or acclimation.[8][10][13]

Table 2: Soil Biodegradation Half-life of Propoxur

| Soil Type | Condition | Half-life | Source |

| Silt Loam | Aerobic | 80 days | [3][8] |

| Sandy Loam | Aerobic | 210 days | [3][8] |

| Turfgrass Soil (surface) | Field application | 1 day (after 6 months) | [10] |

| Turfgrass Soil (subsurface) | Field application | 2 days (after 6 months) | [10] |

Several bacterial strains have been identified as being capable of degrading Propoxur, including species of Arthrobacter and Pseudomonas.[10][12][13] These microorganisms produce enzymes, such as propoxur hydrolase, that catalyze the initial hydrolytic cleavage of the Propoxur molecule.[12]

Aquatic Biodegradation

In aquatic systems, microbial degradation also plays a significant role in the fate of Propoxur. Similar to soil, the initial step is often the hydrolysis of the carbamate bond. The degradation products in water include 2-isopropoxyphenol, CO₂, and methylamine.[3]

Major Degradation Products and Pathways

The primary degradation product of Propoxur through both abiotic and biotic pathways is 2-isopropoxyphenol .[8][10][12] Other identified metabolites include N-hydroxymethyl propoxur, 2-hydroxyphenyl-N-methylcarbamate, and 5-hydroxy propoxur.[8][11]

Below is a simplified representation of the primary degradation pathways of Propoxur.

Caption: Primary degradation pathways of Propoxur.

Experimental Protocols for Environmental Fate Studies

The assessment of Propoxur's environmental fate relies on standardized and robust experimental methodologies. The following outlines key experimental protocols.

Hydrolysis Rate Determination (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of Propoxur as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spiking: Add a known concentration of radiolabeled or non-labeled Propoxur to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the concentration of Propoxur and its major hydrolysis product (2-isopropoxyphenol) using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[14][15]

-

Data Analysis: Calculate the first-order rate constants and the half-life of Propoxur at each pH.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of Propoxur degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select and characterize representative soil types.

-

Spiking: Treat fresh soil samples with a known concentration of radiolabeled Propoxur.

-

Incubation:

-

Aerobic: Incubate the soil at a constant temperature and moisture content, with continuous aeration to maintain aerobic conditions.

-

Anaerobic: After an initial aerobic phase, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

-

Sampling: Collect soil samples at various time points.

-

Extraction and Analysis: Extract Propoxur and its metabolites from the soil using an appropriate solvent. Analyze the extracts by HPLC or other suitable analytical techniques to identify and quantify the parent compound and its degradation products.[14]

-

Data Analysis: Determine the degradation kinetics (e.g., DT₅₀ and DT₉₀) and identify the major degradation pathways.

Caption: Experimental workflow for soil metabolism studies.

Conclusion

The environmental fate of Propoxur is characterized by its susceptibility to both abiotic and biotic degradation processes. Hydrolysis is a dominant pathway, particularly in alkaline waters, leading to rapid degradation. In soil, microbial activity plays a crucial role in its dissipation, with the potential for enhanced degradation in previously exposed soils. While Propoxur's mobility in soil raises concerns about potential groundwater contamination, its relatively short persistence under many environmental conditions mitigates this risk to some extent. A thorough understanding of these degradation pathways and the factors that influence them is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this insecticide.

References

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. Propoxur - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]

- 7. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Propoxur | 114-26-1 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Microbial degradation of propoxur in turfgrass soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods of residue analysis [fao.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Analysis of (2-Isopropoxyphenyl)methanamine by High-Performance Liquid Chromatography: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Isopropoxyphenyl)methanamine. As a key intermediate and potential impurity in pharmaceutical synthesis, particularly in relation to compounds like propafenone, its accurate determination is critical for quality control and regulatory compliance. This document provides a step-by-step protocol, explains the scientific rationale behind the method development, and presents a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Imperative

This compound is a primary benzylic amine whose purity can directly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Its structural similarity to other pharmaceutical compounds necessitates a highly specific and reliable analytical method to distinguish it from related substances and potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice, offering the required specificity, sensitivity, and accuracy.

The primary analytical challenges in the HPLC of basic amines like this compound include poor peak shape (tailing) due to interactions with residual silanols on the stationary phase and ensuring adequate retention on reversed-phase columns. This application note addresses these challenges through a carefully optimized method.

Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and fundamental chromatographic principles.

Physicochemical Properties of the Analyte

-

Structure: A benzene ring substituted with an isopropoxy group and a methanamine group.

-

pKa: The primary amine group imparts a basic character. The pKa of the parent compound, benzylamine, is approximately 9.33[1][2][3]. This means the amine will be fully protonated (cationic) in an acidic mobile phase (pH < 7), which is crucial for mitigating peak tailing.

-

UV Absorbance: The phenyl group is the primary chromophore. Based on benzylamine, significant absorbance maxima are expected around 206 nm and 256 nm[4][5]. The 256 nm wavelength offers greater specificity, while detection at a lower wavelength (~210 nm) can provide higher sensitivity.

-

Polarity: The presence of the amine and isopropoxy groups, combined with the benzene ring, gives the molecule moderate polarity. An estimated LogP (octanol-water partition coefficient) for a similar isomer is around 1.93, suggesting good suitability for reversed-phase chromatography[6].

Chromatographic System Selection

-

Column: A C18 (ODS - octadecylsilane) column is the standard for reversed-phase HPLC and is well-suited for retaining moderately polar compounds like our analyte. A modern, high-purity silica-based C18 column with end-capping is essential to minimize silanol interactions and reduce peak tailing.

-

Mobile Phase: An acidic mobile phase is selected to ensure the analyte is in its protonated, cationic form. This minimizes secondary interactions with the stationary phase, leading to symmetrical peak shapes. A mixture of acetonitrile (ACN) and water is an excellent choice for eluting compounds of this polarity. Phosphoric acid is used as a modifier to control the pH, typically around 2.5-3.5.

-

Detection: UV detection is ideal due to the presence of the aromatic ring. A primary wavelength of 256 nm is chosen for selectivity, with 210 nm as a secondary option for trace-level analysis, provided the mobile phase components do not interfere[7].

Detailed HPLC Protocol

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC gradient grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric Acid (85%, analytical grade)

-

Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |

| Isocratic: 40:60 (v/v) or Gradient: As required for impurity profiling | |

| pH Adjustment | Adjust water component to pH 3.0 with Phosphoric Acid before mixing |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 256 nm |

| Run Time | ~10 minutes (for isocratic analysis of the main peak) |

Preparation of Solutions

-

Mobile Phase Preparation (for 1 L): Add 1.0 mL of 85% phosphoric acid to 600 mL of HPLC-grade water, mix well. Combine with 400 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

-

Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][7] The validation parameters ensure the method is a self-validating system for routine use.

Validation Parameters and Acceptance Criteria

| Parameter | Test | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light). | Peak is free from interference from blank/placebo. Peak purity must pass. Degradation products should be resolved from the main peak. |

| Linearity | Analyze a minimum of 5 concentrations across the specified range (e.g., 50-150% of working conc.). | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies on spiked samples at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-day): 6 replicate injections of the standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |

| Range | Confirmed by linearity and accuracy data. | The range over which the method is precise, accurate, and linear. |

| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must be met. No significant change in results. |

| System Suitability | Performed before each analytical run. | %RSD of peak area for 5 replicate injections ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000. |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105°C for 24 hours.

-

Photolytic Degradation: Solution exposed to ICH-specified light conditions.

The results of these studies must demonstrate that the analyte peak is resolved from all degradation product peaks, thus proving the method's specificity.

Logical Flow of Method Validation

The following diagram illustrates the interconnectedness of the validation parameters.

Caption: Logical relationship between HPLC method validation parameters.

Conclusion

The HPLC method presented in this application note is specific, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and validation framework provide a comprehensive and reliable system for quality control analysis in research and drug development environments. Adherence to the described procedures and validation criteria will ensure data of high integrity, suitable for regulatory submission.

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 4. Benzylamine | SIELC Technologies [sielc.com]

- 5. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]